Product packaging for Sodium hydrogen sebacate(Cat. No.:CAS No. 14047-57-5)

Sodium hydrogen sebacate

Cat. No.: B577022
CAS No.: 14047-57-5
M. Wt: 224.232
InChI Key: GAQDIDQMKWSQAH-UHFFFAOYSA-M
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Description

Overview of Dicarboxylic Acid Salts in Chemical Research

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their salts are formed by the reaction of these acids with a base, resulting in ionic compounds with diverse and valuable properties. In chemical research, these salts are extensively studied for their roles as precursors in polymerization, as components in the formulation of metal-organic frameworks (MOFs), and as agents to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govresearchgate.netacs.org The ability of dicarboxylic acids to form salts with varying chain lengths and functionalities allows for the fine-tuning of properties such as solubility, stability, and crystal structure. researchgate.netmdpi.com This has led to their application in diverse fields, including the development of novel drug delivery systems and functional materials. nih.govnih.gov

The Significance of Sebacic Acid Derivatives in Advanced Chemical Synthesis

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, and its derivatives are pivotal in various industrial and research applications. atamankimya.com Derived primarily from castor oil, sebacic acid serves as a monomer for the synthesis of polymers like nylon 6,10 and poly(glycerol sebacate) (PGS). atamankimya.comrxchemicals.com Its esters, such as dibutyl sebacate (B1225510) and dimethyl sebacate, are widely used as plasticizers, lubricants, and solvents. chemceed.comroyalsocietypublishing.org The presence of two carboxylic acid groups allows for the formation of polyesters and polyamides, which are valued for their biodegradability and biocompatibility, making them suitable for medical applications like tissue engineering and drug delivery. acs.orgmdpi.com

Positioning of Sodium Hydrogen Sebacate within Academic Research Landscapes

This compound, the monosodium salt of sebacic acid, is a subject of academic interest due to its unique properties as a dicarboxylic acid salt. smolecule.com Its structure, containing both a carboxylate group and a free carboxylic acid group, imparts amphiphilic characteristics, making it a candidate for applications in surfactants and emulsifiers. Research has explored its synthesis, typically through the partial neutralization of sebacic acid with sodium hydroxide (B78521), and its potential applications in various formulations. smolecule.comgoogle.com While the crystal structure of the disodium (B8443419) salt has been challenging to fully resolve, studies on related dicarboxylate salts provide insights into the potential coordination and packing behavior of this compound. mdpi.comresearchgate.net

Historical Trajectories and Modern Relevance of Sebacate-Related Compounds in Materials Science

The history of sebacate compounds is intrinsically linked to the utilization of castor oil. chemceed.com The name "sebacic" itself is derived from the Latin sebaceus, meaning tallow (B1178427) candle, hinting at early uses. atamankimya.com The development of processes to derive sebacic acid from castor oil in the 19th century opened pathways for its industrial use. smolecule.com In modern materials science, sebacate-based compounds, particularly polymers like PGS, are at the forefront of innovation. mdpi.comfrontiersin.org The biocompatibility and tunable mechanical properties of these materials have led to their extensive investigation for applications in regenerative medicine, including cardiovascular and soft tissue engineering. nih.gov Furthermore, sebacate derivatives continue to be important as corrosion inhibitors and in the formulation of high-performance lubricants and plastics. rxchemicals.com

Chemical and Physical Properties of this compound

This compound is the chemical compound with the molecular formula C₁₀H₁₇NaO₄. smolecule.com It is the monosodium salt of decanedioic acid, more commonly known as sebacic acid.

Molecular Structure and Formula

The structure of this compound consists of a ten-carbon aliphatic chain with a carboxylate group (-COO⁻) at one end, associated with a sodium ion (Na⁺), and a carboxylic acid group (-COOH) at the other end. This unique structure, with both an ionic and a non-ionic polar functional group, is key to its chemical behavior.

Table 1: Chemical Identifiers of this compound

Identifier Value
IUPAC Name sodium;10-hydroxy-10-oxodecanoate
CAS Number 14047-57-5
Molecular Formula C₁₀H₁₇NaO₄
Molecular Weight 224.23 g/mol
InChI Key GAQDIDQMKWSQAH-UHFFFAOYSA-M

Data sourced from multiple references. smolecule.comchemsrc.comcymitquimica.comguidechem.com

Physicochemical Properties

This compound is typically a white solid. saapedia.org Its solubility characteristics are influenced by its dual functional groups; it is soluble in water and ethanol (B145695). saapedia.org

Table 2: Physicochemical Data of this compound

Property Value
Density 1.106 g/cm³
Boiling Point 374.3 °C at 760 mmHg
Flash Point 198.3 °C

Data sourced from multiple references. chemsrc.comguidechem.comechemi.com

Spectroscopic Data

While specific spectroscopic data for this compound is not extensively detailed in the provided search results, FTIR spectroscopy of the related disodium sebacate indicates an ionic interaction between the sodium ions and the carboxyl groups. mdpi.comresearchgate.net This suggests that the spectrum of this compound would show characteristic peaks for both the carboxylate and carboxylic acid functional groups.

Crystal Structure

Detailed crystal structure analysis of this compound has proven to be challenging. mdpi.comresearchgate.net Attempts to solve the crystal structure of the disodium salt have been met with difficulties, despite numerous crystallization attempts. mdpi.com However, studies on other dicarboxylic acid salts, such as calcium sebacate, provide valuable comparative data. Calcium sebacate crystallizes in a triclinic system with layers of calcium ions connected by linear sebacate molecules. mdpi.com This contrasts with what is known about sodium sebacate, which is believed to have a different metal coordination. mdpi.comresearchgate.net

Synthesis and Manufacturing of this compound

The primary method for synthesizing this compound involves the partial neutralization of its parent dicarboxylic acid, sebacic acid.

Laboratory-Scale Synthesis

On a laboratory scale, this compound is prepared by reacting sebacic acid with a stoichiometric amount of sodium hydroxide in a suitable solvent, typically water. smolecule.comgoogle.com The process involves dissolving sebacic acid in water and gradually adding a sodium hydroxide solution until the desired pH is reached, indicating the formation of the monosodium salt. The product can then be isolated by crystallization upon cooling, followed by filtration, washing, and drying. smolecule.com

Industrial-Scale Manufacturing

The industrial production of this compound is closely tied to the manufacturing of sebacic acid. Sebacic acid is primarily produced from castor oil through a process involving the cleavage of ricinoleic acid. rxchemicals.comchemceed.com This process typically involves heating castor oil with an alkali, such as sodium hydroxide, to produce sodium ricinoleate (B1264116), which is then cleaved to yield sebacic acid and 2-octanol. chemceed.comresearchgate.net The resulting sebacic acid can then be used as the starting material for the synthesis of this compound, following a similar neutralization process as in the laboratory-scale synthesis but on a much larger scale. google.com

Chemical Reactivity and Participation in Further Syntheses

The chemical reactivity of this compound is defined by the presence of both a carboxylate and a carboxylic acid functional group.

Typical Reactions of the Carboxylic Acid and Carboxylate Groups

The carboxylic acid group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst to form monoesters of sebacic acid. smolecule.com The carboxylate group, being the conjugate base of a weak acid, can react with strong acids to regenerate sebacic acid. smolecule.com The compound can also participate in neutralization reactions. smolecule.com

Role as a Monomer in Polymerization

While sebacic acid itself is a well-known monomer for producing polymers like polyamides and polyesters, the direct use of this compound as a monomer is less common. atamankimya.comrxchemicals.com However, its parent acid, sebacic acid, is a key component in the synthesis of poly(glycerol sebacate) (PGS), a biocompatible and biodegradable elastomer with numerous applications in tissue engineering. mdpi.comfrontiersin.org

Use in the Synthesis of Other Sebacate Derivatives

This compound can serve as an intermediate in the synthesis of other sebacate derivatives. For instance, further reaction with a base would yield the disodium salt, disodium sebacate. Esterification of the free carboxylic acid group can lead to the formation of monoester sebacates, which have applications as plasticizers and in the formulation of biodegradable materials.

Applications in Materials Science

The properties of this compound and its parent compound, sebacic acid, lend themselves to a variety of applications in materials science.

Corrosion Inhibition

Derivatives of sebacic acid, such as disodium sebacate, are widely used as corrosion inhibitors, particularly in coolant and anti-freeze fluids for automotive and aircraft engines. rxchemicals.com These compounds form a protective layer on metal surfaces, preventing corrosion. rxchemicals.com

Role in the Formulation of Lubricants and Greases

Sebacic acid and its esters are key components in the formulation of high-performance lubricants and greases. atamankimya.com They offer good thermal stability and lubricity.

Application in Polymer Formulations

Sebacate esters are extensively used as plasticizers for various polymers, including vinyl resins, to improve their flexibility and durability. chemceed.com The biodegradable nature of these plasticizers is an added advantage.

Use in the Development of Biodegradable Materials

The most significant application of sebacate-related compounds in modern materials science is in the development of biodegradable materials. Poly(glycerol sebacate) (PGS), synthesized from sebacic acid and glycerol (B35011), is a prime example. mdpi.comfrontiersin.org This elastomer is highly biocompatible and its mechanical properties can be tailored for various biomedical applications, including the engineering of soft tissues such as cardiovascular, nerve, and skin tissues. acs.orgmdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NaO4 B577022 Sodium hydrogen sebacate CAS No. 14047-57-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;10-hydroxy-10-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDIDQMKWSQAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)[O-])CCCC(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111-20-6 (Parent)
Record name Sodium hydrogen sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60930854
Record name Sodium 9-carboxynonanoate
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14047-57-5
Record name Sodium hydrogen sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 9-carboxynonanoate
Source EPA DSSTox
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Record name Sodium hydrogen sebacate
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Structural Elucidation and Crystallography of Sodium Sebacate Compounds

Challenges in Single Crystal Growth for Sodium Sebacate (B1225510)

The investigation into the crystal structures of sodium sebacate has been notably hampered by the extreme difficulty, and in many cases, the impossibility of growing single crystals suitable for X-ray diffraction analysis. researchgate.netmdpi.comresearchgate.net This is a significant bottleneck, as single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Researchers have attempted various crystallization approaches to obtain suitable single crystals of sodium sebacate, but these efforts have been largely unsuccessful. researchgate.netmdpi.comresearchgate.net The challenges in crystal growth are a known issue for fatty acid salts in general, making it an underexplored field of study. researchgate.netmdpi.com The rapid crystallization of sodium sebacate from aqueous solutions often leads to polycrystalline materials or morphologies that are not amenable to single-crystal analysis. mdpi.comresearchgate.net For instance, both fast and slow crystallization methods for sodium sebacate have been observed to produce different morphologies, yet both result in similar X-ray powder diffraction patterns, indicating a consistent polycrystalline nature. mdpi.comresearchgate.net

Advanced X-ray Diffraction Studies

Given the inability to produce single crystals, researchers have turned to advanced X-ray diffraction techniques that can analyze polycrystalline samples.

X-ray Powder Diffraction (XRPD) has been the primary tool for studying the crystalline nature of sodium sebacate. researchgate.netmdpi.comepo.org This technique is suitable for polycrystalline materials, where the sample consists of a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

In the case of sodium sebacate, XRPD patterns have been recorded for samples obtained through both fast and slow crystallization methods. mdpi.comresearchgate.net Despite the different crystal growth conditions and resulting morphologies observed under a scanning electron microscope, the XRPD patterns were remarkably similar. mdpi.comresearchgate.net This suggests that while the macroscopic crystal habit is variable, the underlying crystal structure at the atomic level is consistent. However, the broadness of the bands and preferred orientation of the needle-like crystals have made indexing the diffraction pattern and solving the structure a significant challenge. mdpi.com

In the absence of single-crystal data, computational methods like simulated annealing have been employed in an attempt to solve the crystal structure of sodium sebacate from XRPD data. researchgate.netmdpi.comcnr.it Simulated annealing is a global optimization algorithm inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to increase the size of its crystals and reduce their defects. medium.comnumberanalytics.com In crystallography, the algorithm starts with a random arrangement of atoms and iteratively adjusts their positions to find a structure that best fits the experimental XRPD pattern. cnr.it

Despite being a powerful technique that has been successfully applied to other complex structures, simulated annealing has not yet yielded a satisfactory solution for the crystal structure of sodium sebacate. researchgate.netmdpi.comresearchgate.net Various models were tested, including treating the sebacate chain as a rigid body or allowing for rotational freedom of the carboxyl groups, but none converged to a definitive crystal structure. mdpi.com The difficulty is compounded by the aforementioned issues of preferred orientation and broad diffraction peaks in the XRPD data. mdpi.com

The coordination environment of the sodium ion (Na+) within the sebacate structure is a key aspect of its crystal chemistry. The coordination number refers to the number of ions immediately surrounding an ion of the opposite charge. libretexts.org In ionic crystals, the coordination number is influenced by the relative sizes of the cation and anion. libretexts.org

While a definitive crystal structure for sodium sebacate remains elusive, spectroscopic data provides clues about the sodium ion coordination. researchgate.netmdpi.comresearchgate.net The interaction between the sodium ions and the carboxylate groups of the sebacate molecules is believed to be primarily ionic. researchgate.netmdpi.comresearchgate.net This differs from other metal sebacates, such as calcium sebacate, where a more complex chelating and bridging coordination is observed. researchgate.netmdpi.comresearchgate.net Quantum mechanics/molecular mechanics simulations on other systems have shown that Na+ ions can exhibit different coordination numbers depending on their environment, for example, an average coordination number of 5.2 in the selectivity filter of the KcsA channel and 5.0 in water. nih.gov The exact coordination number and geometry of sodium in the sebacate crystal lattice are yet to be determined due to the ongoing challenges in solving its crystal structure.

Simulated Annealing for Crystal Structure Solution

Spectroscopic Investigations of Molecular Structure and Interactions

To complement the diffraction studies, spectroscopic techniques have been utilized to probe the molecular structure and intermolecular interactions within sodium sebacate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, which are sensitive to their conformation and bonding environment. acs.org In the study of sodium sebacate, FTIR has been instrumental in suggesting the nature of the interaction between the sodium ions and the carboxylate groups. researchgate.netmdpi.comresearchgate.net

The FTIR spectra of sodium sebacate indicate an ionic interaction between the Na+ and the carboxylate groups. researchgate.netmdpi.comresearchgate.net This is inferred from the positions of the characteristic vibrational bands of the carboxylate group. Furthermore, analysis of the FTIR data suggests that the sebacate molecule in sodium sebacate likely adopts a straight "all-trans" conformation. researchgate.netmdpi.comresearchgate.net This information is crucial for building realistic models for the simulated annealing calculations.

Analysis of Metal-Carboxyl Interactions

The interaction between the metal cation and the carboxylate groups of the sebacate anion is a critical factor determining the final structure and properties of the resulting salt. In the case of sodium sebacate, spectroscopic analysis provides significant insights into this relationship.

Fourier-transform infrared spectroscopy (FTIR) suggests that the interaction between the sodium ion and the carboxyl groups is primarily ionic. mdpi.comresearchgate.net This is characterized by specific vibrational frequencies of the carboxylate group (COO⁻). For sodium sebacate, the asymmetric (νₐₛ COO⁻) and symmetric (νₛ COO⁻) stretching vibrations are observed at 1563 cm⁻¹ and 1416 cm⁻¹, respectively, which is consistent with an ionic bond. mdpi.com

This contrasts sharply with the interactions observed in other metal sebacates. For example, calcium sebacate exhibits a more complex bis-bidentate chelating and bridging coordination. mdpi.comresearchgate.net This difference in coordination is reflected in their distinct FTIR spectra. mdpi.com The nature of the metal-carboxylate bond can also be influenced by the cation itself. Studies on the interaction of long-chain sodium carboxylates with lead(II) ions have shown that the bond with Pb²⁺ is more covalent in nature compared to the bond with Ca²⁺. nih.gov

Furthermore, when sebacate anions are intercalated into layered double hydroxides (LDHs) containing both calcium and aluminum, two different coordination modes are observed. The interaction with calcium is identified as a chelating bidentate binding, while a different coordination exists with aluminum. unitn.it The length of the hydrocarbon chain in dicarboxylates can also influence the strength of these interactions, with longer chains sometimes leading to the formation of insoluble metal-carboxylate complexes. nih.gov

Compound/SystemMetal IonInteraction TypeEvidence
Sodium SebacateNa⁺IonicFTIR Spectroscopy mdpi.comresearchgate.net
Calcium SebacateCa²⁺Bis-bidentate chelating and bridgingFTIR Spectroscopy mdpi.comresearchgate.net
Lead(II) CarboxylatesPb²⁺More covalent character than Ca²⁺Potentiometry, Conductivity nih.gov
Sebacate-intercalated Ca-Al LDHCa²⁺ / Al³⁺Chelating bidentate (with Ca²⁺)FTIR Spectroscopy unitn.it

Crystallization Features and Morphology Studies

The crystallization behavior and resulting crystal morphology of sodium sebacate are significantly influenced by its high solubility in water (198 g L⁻¹), which sets it apart from less soluble salts like calcium sebacate. mdpi.com Crystallization of sodium sebacate from an aqueous solution can be achieved through methods such as slow evaporation or by concentrating the solution to induce more rapid precipitation. mdpi.com

Research has demonstrated that the crystallization time has a profound impact on the morphology of the resulting sodium sebacate crystals. mdpi.com

Fast Crystallization: Induced by concentrating the solution, this process yields a specific crystal morphology.

Slow Crystallization: Achieved through slow evaporation over a longer period (e.g., overnight), this method produces a distinctly different morphology. mdpi.com

Despite these striking differences in the macroscopic shape and appearance of the crystals, X-ray powder diffraction (XRPD) analysis reveals that the underlying crystal structure is remarkably similar for both fast- and slow-grown crystals. mdpi.com This suggests that the different morphologies are expressions of the same fundamental crystal lattice, with variations in the growth habits of the crystal faces.

ParameterSodium SebacateCalcium Sebacate
Solubility in Water High (198 g L⁻¹) mdpi.comVery poorly soluble mdpi.com
Crystallization Method Slow evaporation or solution concentration mdpi.comControlled addition of CaCl₂ to sodium sebacate solution mdpi.com
Effect of Crystallization Time Highly dependent morphology (fast vs. slow) mdpi.comNot detailed
Resulting XRPD Pattern Similar for different morphologies mdpi.comUsed for structure solution mdpi.com

Comparative Crystallographic Analysis with Other Dicarboxylic Acid Salts

The structural elucidation of sodium sebacate has proven to be a significant challenge. Despite numerous attempts using various crystallization and data collection strategies, solving its crystal structure has not been successful. mdpi.comresearchgate.net This difficulty highlights the complexities involved in obtaining single crystals suitable for definitive X-ray analysis.

In contrast, the crystal structure of calcium sebacate has been successfully solved from X-ray powder diffraction data. mdpi.comresearchgate.net Its structure is characterized by layers of calcium ions that are interconnected by sebacate molecules in a straight, "all-trans" conformation. mdpi.comresearchgate.net A notable feature of the calcium sebacate structure is that the layers formed by the calcium ions are bent by 10.65° with respect to the plane where the sebacate chains lie. mdpi.comresearchgate.net

FeatureSodium SebacateCalcium SebacateCesium Suberate
Crystal Structure Solution Unsolved mdpi.comresearchgate.netSolved from powder data mdpi.comresearchgate.netSolved mdpi.comresearchgate.net
Anion Conformation -"All trans" mdpi.comresearchgate.net-
Layer Arrangement -Cation layers bent 10.65° to anion plane mdpi.comresearchgate.netCation layers perpendicular to anion plane mdpi.comresearchgate.net
Hydration State Anhydrous researchgate.netHydrated (one water molecule) researchgate.net-

Role of Hydrogen Bonding in Sebacate Crystal Engineering

Hydrogen bonding is a paramount directional, non-covalent interaction in the field of crystal engineering, fundamentally guiding molecular recognition and the assembly of molecules into stable, ordered crystal lattices. numberanalytics.comnumberanalytics.commdpi.com The strength and directionality of hydrogen bonds play a critical role in determining the packing of molecules, which in turn dictates the physical and chemical properties of the crystal. numberanalytics.com

In the context of dicarboxylic acids and their salts, hydrogen bonding is a key driver of their structural chemistry. The formation of hydrogen bonds can stabilize specific crystal structures and influence their symmetry. numberanalytics.com For example, in studies involving mixtures of dicarboxylic acids with other molecules, the presence of hydrogen bonding between the components can lead to observable deviations from ideal behavior, signaling strong intermolecular interactions. researchgate.net

Crystal engineering utilizes these principles to design and synthesize materials with desired properties. numberanalytics.commdpi.com By selecting molecules with specific functional groups capable of forming robust hydrogen-bonding networks, it is possible to construct new crystalline phases. mdpi.com While the precise hydrogen bonding network within sodium hydrogen sebacate remains unelucidated due to the unsolved nature of its crystal structure, the principles of crystal engineering suggest that such bonds are crucial. A hydrogen bond, defined as an X-H···A interaction where a hydrogen atom is attracted to two other atoms (X and A), acts as a bridge and is a foundational element in the solid-state structure of such compounds. nih.gov The analysis of crystal structures is one of the most definitive ways to understand the nature and geometry of these vital interactions. mdpi.com

Chemical Reactivity and Mechanistic Investigations Involving Sebacate

Polycondensation Reaction Pathways

Polycondensation is a primary method for synthesizing polymers from sebacate-based monomers. This process involves the repeated condensation of bifunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water or hydrogen chloride (HCl). nih.govweebly.com

Formation of Polyamides (e.g., Nylon 6-10)

Nylon 6,10 is a commercially significant polyamide synthesized through the polycondensation of a sebacate (B1225510) monomer and a diamine. atamankimya.comchemicalbook.com The "6,10" designation refers to the number of carbon atoms in the respective monomers: six carbons from the diamine (hexamethylenediamine) and ten carbons from the diacid (sebacic acid or its derivative). doubtnut.com

The reaction mechanism is a nucleophilic acyl substitution. The amine groups of hexamethylenediamine (B150038) act as nucleophiles, attacking the carbonyl carbon of the sebacic acid derivative. brainly.com When sebacoyl chloride is used, the reaction is rapid and releases HCl as a byproduct. weebly.com To neutralize the HCl, a base such as sodium hydroxide (B78521) is typically added to the reaction mixture. weebly.com

The reaction can be performed as an interfacial polymerization, where the diamine is dissolved in an aqueous phase (often with NaOH) and the sebacoyl chloride is dissolved in an immiscible organic solvent like hexane. scribd.comyoutube.com The polymer forms at the interface between the two layers. scribd.com

Alternatively, melt-polycondensation can be used, particularly with sebacic acid. This involves heating a stoichiometric salt of hexamethylenediamine and sebacic acid at high temperatures (e.g., 220–250°C) under an inert atmosphere to drive off water and form the polyamide. While sebacoyl chloride is more reactive, sebacic acid is a viable, though less reactive, monomer for this process. researchgate.net The long aliphatic chain from the sebacate unit gives Nylon 6,10 properties such as flexibility and lower moisture absorption compared to other nylons like Nylon 6,6.

Table 1: Comparison of Monomers for Nylon 6,10 Synthesis

MonomerCo-reactantReaction TypeByproductKey Features
Sebacic Acid HexamethylenediamineMelt PolycondensationWater (H₂O)Requires high temperatures; less reactive monomer. researchgate.net
Sebacoyl Chloride HexamethylenediamineInterfacial PolymerizationHydrogen Chloride (HCl)Highly reactive; reaction can occur at room temperature. weebly.comresearchgate.net

Synthesis of Biodegradable Polyesters (e.g., Poly(glycerol sebacate))

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer synthesized via the polycondensation of glycerol (B35011) and sebacic acid. mdpi.com As both monomers are endogenous, PGS exhibits excellent biocompatibility. The synthesis is typically a two-step process involving prepolymerization followed by cross-linking, often performed without solvents or catalysts. frontiersin.orgnih.gov

Influence of Reactant Ratios on PolymerizationThe molar ratio of glycerol to sebacic acid is a crucial factor that significantly affects the polymerization process and the final properties of the PGS elastomer.mdpi.comAn equimolar (1:1) ratio of glycerol to sebacic acid is most commonly used as it allows for good control over the polymer structure and results in a separable prepolymerization and cross-linking stage.mdpi.com

Excess Glycerol: Leads to softer polymers with poor mechanical properties. mdpi.com

Excess Sebacic Acid: Can enhance branching and lead to stiffer, more completely cross-linked elastomers. mdpi.com However, it may also result in rapid mass loss via hydrolysis. mdpi.com

Equimolar Ratio (1:1): Favors the reaction, as indicated by a lower activation energy, and provides a balance between branching and linearity, enabling the tuning of mechanical properties by controlling the cross-linking degree. mdpi.comfrontiersin.org

Studies have shown that varying the hydroxyl-to-carboxyl group ratio impacts cross-link density, with ratios closer to equilibrium leading to more robust PGS networks. frontiersin.org

Table 2: Effect of Glycerol:Sebacic Acid Molar Ratio on PGS Properties

Glycerol:Sebacic Acid Molar RatioResulting Polymer CharacteristicsReference
Excess Glycerol (e.g., 2:1) Soft polymer, poor mechanical properties. mdpi.com
Equimolar (1:1) Better control over structure; tunable mechanical properties; favored reaction kinetics. mdpi.comfrontiersin.org
Excess Sebacic Acid (e.g., 1:2) Enhanced branching; stiffer elastomer; potential for rapid degradation. mdpi.commdpi.com

Formation of Polyurethanes and Alkyd Resins

The sebacate moiety is also integral to the synthesis of other important polymers like polyurethanes and alkyd resins, where it typically provides flexibility and hydrolytic stability. atamankimya.com

Polyurethanes: Sebacic acid is used to create polyester (B1180765) polyols, which serve as the soft segment in segmented polyurethanes (SPUs). mdpi.comscilit.com In a typical two-step synthesis, a polyester polyol (e.g., poly(sebacate)) is first reacted with an excess of a diisocyanate (like 4,4'-methylene-bis-cyclohexyl diisocyanate, HMDI) to form an isocyanate-terminated prepolymer. mdpi.com This prepolymer is then chain-extended with a diol or diamine to form the final SPU. mdpi.com The sebacate-based soft segment imparts flexibility and influences the thermal and mechanical properties of the polyurethane. mdpi.comcdnsciencepub.com

Alkyd Resins: Sebacic acid is a key polybasic acid component in the production of alkyd resins, which are polyesters used widely in paints and coatings. atamankimya.comgoogle.com These resins are formed by the polycondensation of a polyol (like glycerol), a polybasic acid (like sebacic acid or phthalic anhydride), and fatty acids or oils. google.com The inclusion of sebacic acid in the formulation enhances the flexibility, durability, and performance of the resulting surface coating. atamankimya.comchemicalbook.com

Hydrolytic Stability and Degradation Mechanisms

Sodium hydrogen sebacate, as a salt of a dicarboxylic acid, can undergo hydrolysis in the presence of water, reverting to sebacic acid and sodium hydroxide. smolecule.com The stability and degradation of related sebacate-containing materials, particularly polymers and esters, have been studied more extensively, providing insight into the behavior of the sebacate backbone.

Polymers derived from sebacic acid, such as poly(glycerol sebacate) (PGS), primarily degrade through the hydrolysis of their ester linkages. sigmaaldrich.com This process involves the cleavage of the polymer backbone by water molecules, leading to the formation of smaller oligomers and ultimately the constituent monomers, glycerol and sebacic acid. sigmaaldrich.comrsc.org Unlike polymers that undergo bulk erosion, PGS is characterized by surface erosion, where degradation occurs progressively from the material's surface. sigmaaldrich.comresearchgate.net This results in a more controlled, linear degradation profile over time. sigmaaldrich.com The degradation rate can be influenced by factors such as crosslinking density; a higher degree of esterification and crosslinking leads to a slower degradation rate as more ester bonds need to be broken. rsc.orgresearchgate.net

Similarly, copolymers like poly(ricinoleic-co-sebacic-ester-anhydride) degrade via hydrolysis of the more labile anhydride (B1165640) bonds, which is followed by the slower hydrolysis of the ester linkages. acs.orgacs.org The initial phase of degradation is marked by a significant release of sebacic acid. acs.orgacs.org The hydrophilicity of the dicarboxylic acid component also plays a role in hydrolytic stability. For instance, copolyesters based on sebacic acid have been found to be more hydrolytically stable than those based on the more hydrophilic adipic acid. researchgate.net

The enzymatic degradation of sebacate esters has also been noted. For example, poly(hexamethylene sebacate) is readily hydrolyzed by lipases, such as that from Rhizopus arrhizus, breaking down into 1,6-hexanediol (B165255) and sebacic acid. mdpi.com

Table 1: Factors Influencing the Degradation of Sebacate-Based Polymers

Factor Influence on Degradation Mechanism References
Bond Type Anhydride bonds hydrolyze faster than ester bonds. Anhydride linkages are more susceptible to hydrolysis. acs.orgacs.org
Crosslinking Density Higher crosslinking density decreases the degradation rate. More ester bonds must be cleaved for the polymer to break down. rsc.orgresearchgate.net
Hydrophilicity Less hydrophilic backbones (like sebacate vs. adipate) lead to greater hydrolytic stability. Reduced water absorption slows the hydrolysis process. researchgate.net
Erosion Type Surface erosion provides a more linear and controlled degradation profile. Degradation is confined to the material's surface rather than occurring throughout the bulk. sigmaaldrich.comresearchgate.net

Acid-Base Reactivity and Salt Formation

Sebacic acid (decanedioic acid) is a dicarboxylic acid, meaning it has two carboxylic acid functional groups (-COOH). This structure dictates its acid-base reactivity. It can react exothermically with bases, both organic and inorganic, in neutralization reactions to form salts and water. atamankimya.comnih.govechemi.comechemi.com

The reaction with a strong base like sodium hydroxide (NaOH) can yield two different salts, depending on the stoichiometric ratio of the reactants. When one mole of sebacic acid reacts with one mole of sodium hydroxide, the product is This compound (the monosodium salt). smolecule.comchemdad.com If two moles of sodium hydroxide are used, disodium (B8443419) sebacate is formed. chemdad.comgoogle.com

The general reaction for the formation of this compound is: HOOC(CH₂)₈COOH + NaOH → Na⁺⁻OOC(CH₂)₈COOH + H₂O smolecule.com

As a salt of a weak acid and a strong base, this compound can react with strong acids to regenerate sebacic acid. smolecule.com This property is utilized in the purification of sebacic acid, where the disodium salt is crystallized from water and then converted back to the free acid by treatment with a mineral acid. chemdad.com

Sebacic acid can also react with active metals, though these reactions are typically slow, to produce a metal salt and hydrogen gas. atamankimya.comechemi.com

Table 2: Products of Sebacic Acid Neutralization

Reactants (Molar Ratio) Product Chemical Formula Salt Type
Sebacic Acid : Sodium Hydroxide (1:1) This compound C₁₀H₁₇NaO₄ Monosodium Salt
Sebacic Acid : Sodium Hydroxide (1:2) Disodium Sebacate C₁₀H₁₆Na₂O₄ Disodium Salt

Catalytic Roles and Mechanisms of Sebacate Compounds

While often used as a monomer or precursor, sebacic acid and its derivatives also exhibit interesting catalytic properties and serve as precursors for catalytic systems.

Recent research has identified sebacic acid as a novel and effective catalyst for generating hydrogen from the alcoholysis of sodium borohydride (B1222165) (NaBH₄). mdpi.com In a study investigating hydrogen production from the methanolysis and ethanolysis of NaBH₄, sebacic acid was used to catalyze the reaction. mdpi.com

The study found that the concentration of the sebacic acid catalyst significantly influenced the rate of hydrogen production. At an optimal concentration of 0.3 M sebacic acid in ethanol (B145695) at 30°C, 90% of the hydrogen from a 0.33 M NaBH₄ solution was released within just 3 seconds, with complete release in 4 seconds. mdpi.com The hydrogen generation rate for this reaction reached 4500 mL/min. mdpi.com Methanolysis reactions were found to be even faster, achieving a rate of 4845 mL/min under similar conditions. mdpi.com This demonstrates that sebacic acid can act as an efficient catalyst for rapid hydrogen production from chemical hydrides. mdpi.com

Table 3: Hydrogen Generation from NaBH₄ Alcoholysis using Sebacic Acid Catalyst

Parameter Methanolysis Ethanolysis Reference
Catalyst Sebacic Acid Sebacic Acid mdpi.com
Catalyst Concentration 0.3 M 0.3 M mdpi.com
NaBH₄ Concentration 0.33 M 0.33 M mdpi.com
Temperature 30 °C 30 °C mdpi.com
Hydrogen Generation Rate 4845 mL/min 4500 mL/min mdpi.com
Time for 100% H₂ Release Not specified 4 seconds mdpi.com

Sebacate compounds can serve as precursors for the synthesis of catalysts used in various organic reactions. The metal salts of sebacic acid, for instance, can be precursors to metal oxide catalysts. The catalytic activity of metal-organic compounds is often enhanced by the presence of the metal ion, which can function as a Lewis acid. mdpi.com

For example, mixed nickel-manganese oxides, which have shown catalytic activity in the partial oxidation of methane, can be prepared from precursors that may include sebacates. academie-sciences.fr Transition metals and their compounds are widely used as catalysts due to their ability to exhibit variable valencies and form complex intermediates, which provides alternative reaction pathways with lower activation energy. byjus.com

Sebacate esters themselves are often synthesized via catalytic processes, such as transesterification, using catalysts like solid superacids (e.g., sulfated titania) or enzymes (lipases). researchgate.netresearchgate.net Furthermore, sebacate-derived polymers are synthesized using catalysts to accelerate the polymerization process. mdpi.com The development of biocatalytic and fermentative routes to produce α,ω-bifunctional monomers like sebacic acid is also a significant area of research, highlighting the intersection of catalysis and the production of these valuable chemical building blocks. acs.org

Advanced Material Science Applications of Sebacate Derived Polymers and Formulations

Design and Synthesis of Elastomeric Polymers

Sebacate-based polyesters, most notably poly(glycerol sebacate) (PGS), are synthesized through the polycondensation of sebacic acid with a polyol, such as glycerol (B35011). mdpi.comnih.gov This process typically involves a two-step reaction: a pre-polymerization phase to form linear and branched polyester (B1180765) chains, followed by a curing phase at elevated temperatures to create a crosslinked, elastomeric network. mdpi.comumw.edu.pl The resulting thermoset elastomers exhibit properties that resemble vulcanized rubber, with a three-dimensional network of random coils providing elasticity. Alternative synthesis methods, including microwave-assisted polycondensation and photocuring of acrylated or methacrylated pre-polymers, have been developed to accelerate the process and allow for milder reaction conditions. mdpi.comrsc.orgnih.gov

The mechanical characteristics of sebacate-derived elastomers can be precisely controlled by manipulating various synthesis parameters. This tunability is crucial for designing materials that can mimic the properties of specific biological tissues. rsc.org

Key synthesis parameters influencing mechanical properties include:

Monomer Stoichiometry : The molar ratio of the polyol (e.g., glycerol) to sebacic acid is a critical factor. sigmaaldrich.comresearchgate.net Varying this ratio alters the number of available functional groups for crosslinking, directly impacting the final polymer structure and stiffness. researchgate.netresearchgate.net For instance, altering the glycerol-to-sebacic acid ratio can tune the Young's modulus of PGS over a wide range, from approximately 0.01 to 5 MPa. sigmaaldrich.com In poly(xylitol sebacate) (PXS), increasing the molar equivalents of sebacic acid from a 1:1 to a 1:2 ratio with xylitol (B92547) increased the Young's modulus from 0.82 MPa to 5.33 MPa. mdpi.com

Curing Time and Temperature : The extent of crosslinking is directly proportional to the curing time and temperature. umw.edu.plsigmaaldrich.com Longer curing times or higher temperatures lead to a higher crosslink density, resulting in a stiffer and stronger material with reduced elongation at break. ualberta.caa-z.lu For example, increasing the curing time for PGS from 42 to 78 hours can increase the Young's modulus from 0.13 MPa to 1.33 MPa. ualberta.ca

Degree of Acrylation/Methacrylation : For photocurable versions, the pre-polymer can be functionalized with groups like acrylate (B77674) or methacrylate (B99206). mdpi.comrsc.org The degree of acrylation (DA) or methacrylation (DM) determines the crosslink density upon photocuring. Increasing the DA in poly(glycerol-co-sebacate) acrylate (PGSA) leads to a higher Young's modulus and ultimate tensile strength, but lower elongation at break. mdpi.comnih.gov Similarly, modifying PGS with different percentages of methacrylate groups allows for the fabrication of scaffolds with mechanical properties tailored to mimic various soft tissues. rsc.org

The following table summarizes the impact of synthesis parameters on the mechanical properties of various sebacate-derived polymers.

Polymer SystemSynthesis Parameter VariedResulting Mechanical Property Range
Poly(glycerol sebacate) (PGS)Monomer Stoichiometry (Glycerol:Sebacic Acid)Young's Modulus: 0.01 - 5 MPa sigmaaldrich.com
Poly(glycerol sebacate) (PGS)Curing Time (42 to 78 hours at 130°C)Young's Modulus: 0.13 to 1.33 MPa; Elongation at Break: 553% to 76% ualberta.ca
Poly(xylitol sebacate) (PXS)Monomer Ratio (Xylitol:Sebacic Acid)1:1 Ratio: Young's Modulus = 0.82 MPa, UTS = 0.61 MPa, Elongation = 205%1:2 Ratio: Young's Modulus = 5.33 MPa, UTS = 1.43 MPa, Elongation = 33% mdpi.com
Poly(glycerol-co-sebacate) acrylate (PGSA)Degree of Acrylation (DA)Young's Modulus: 0.05 - 1.38 MPa; Ultimate Strength: 0.05 - 0.50 MPa; Elongation at Break: 42% - 189% nih.gov
Poly(sorbitol sebacate) (PSS)Monomer Ratio (Sorbitol:Sebacic Acid 1:2)Young's Modulus: 2.67 MPa; UTS: 1.16 MPa; Elongation: 66% mdpi.com

UTS: Ultimate Tensile Strength

A key feature of sebacate-based polymers for biomedical applications is their biodegradability. The degradation process primarily occurs through the hydrolysis of ester linkages in the polymer backbone. sigmaaldrich.com

A distinguishing characteristic of polymers like PGS is that they primarily degrade via surface erosion rather than bulk erosion. sigmaaldrich.comresearchgate.netresearchgate.net This means the material degrades from the outside in, allowing the implant to maintain its structural integrity and mechanical strength for a longer period during the degradation process. sigmaaldrich.comresearchgate.net This contrasts with bulk-eroding polymers, which often experience a rapid, catastrophic loss of mechanical properties. sigmaaldrich.com

The degradation rate is influenced by several factors:

Enzymatic Activity : In vivo degradation of sebacate (B1225510) polyesters is significantly faster than in vitro degradation in standard buffer solutions like PBS. researchgate.netsigmaaldrich.com This discrepancy is largely attributed to the presence of enzymes, such as lipases and esterases, in the body, which catalyze the hydrolysis of the ester bonds. nih.govnih.govrsc.org In vitro studies using esterase solutions have confirmed that enzymatic action plays a major role in the degradation of PGS. nih.govnih.gov The in vitro enzymatic degradation rate for PGS has been reported in the range of 0.1–0.9 mm/month, which aligns with observed in vivo rates of 0.2–1.5 mm/month. nih.govrsc.org

Crosslink Density : The degradation kinetics can be influenced by the degree of crosslinking. nih.gov However, while some studies show that higher crosslink density can slow hydrolytic degradation, the effect on in vivo enzymatic degradation can be less pronounced. mdpi.coma-z.lu For instance, after a 15-week in vitro study, poly(sorbitol sebacate) with a 1:1 monomer ratio lost about 15% of its mass, while the more crosslinked 1:2 version lost only 5%. mdpi.com

Polymer Composition : The choice of polyol can also affect the degradation rate. Poly(xylitol sebacate) (PXS) has been shown to degrade significantly slower than PGS under similar enzymatic conditions. rsc.org The degradation rates for PXS-based materials were found to be in the range of 0.05–0.2 mm/month, compared to 0.1–0.4 mm/month for PGS. rsc.org

Engineering of Mechanical Properties through Synthesis Parameters

Supramolecular Assemblies and Hydrogel Formations

Beyond covalently crosslinked elastomers, sebacate-based polymers can be engineered to form dynamic, non-covalent networks, leading to supramolecular assemblies and hydrogels. These materials often exhibit unique properties such as self-healing and stimulus-responsiveness, driven by reversible physical interactions. mdpi.comwikipedia.org

Hydrogen bonding is a key interaction used to build supramolecular structures from sebacate-derived polymers. These non-covalent bonds can form between polymer chains, leading to the creation of physically crosslinked networks. nih.gov

One strategy involves grafting specific molecular motifs that are known to form strong and specific hydrogen bonds onto the polyester backbone. For example, ureido-pyrimidinone (UPy) units, which dimerize through a quadruple hydrogen bonding array, have been grafted to the PGS backbone to create supramolecular derivatives. mdpi.com

Another approach involves the interaction between a sebacate-based polymer and a separate complexing agent. A notable example is the formation of a supramolecular hydrogel by mixing an aqueous solution of a polyethylene (B3416737) glycol (PEG)-grafted PGS copolymer (PGS-PEGMEMA) with α-cyclodextrin (αCD). mdpi.com In this system, the PEG chains are threaded by multiple α-cyclodextrin rings, which then form crystalline domains through hydrogen bonding between the cyclodextrin (B1172386) units on adjacent chains, acting as physical crosslinks for the hydrogel network. mdpi.com

A significant property of certain sebacate-based supramolecular hydrogels is thixotropy, also described as shear-thinning and self-healing behavior. mdpi.comsemanticscholar.org This allows the material to transition from a gel to a liquid-like state under shear stress (e.g., during injection through a syringe) and then rapidly recover its gel structure once the stress is removed. wikipedia.orgsemanticscholar.org

This behavior was demonstrated in the PGS-PEGMEMA/α-cyclodextrin hydrogel system. mdpi.comsemanticscholar.org Rheological tests showed that at low strain, the storage modulus (G') is greater than the loss modulus (G''), characteristic of a gel. mdpi.com When a high shear strain is applied, the relationship inverts (G'' > G'), indicating a transition to a liquid state as the non-covalent hydrogen bonds are disrupted. Upon cessation of the high shear, the physical crosslinks quickly reform, and the material "heals" back into a gel. semanticscholar.org This reversible process is highly desirable for applications like injectable drug delivery matrices. semanticscholar.org

While the dynamic nature of supramolecular polymers is advantageous, their mechanical robustness can sometimes be a limitation. Several strategies have been explored to enhance the strength and stability of these materials.

Increasing Crosslink Density : For hydrogels based on inclusion complexes, such as the PGS-PEGMEMA/αCD system, increasing the concentration of the crosslinking agent (α-cyclodextrin) leads to a denser and more robust hydrogel matrix with smaller pores. semanticscholar.org This directly correlates with an increase in the material's storage modulus. mdpi.comsemanticscholar.org

Forming Double-Network Hydrogels : This approach involves creating an interpenetrating network of two different types of polymers, often one physically crosslinked and one covalently crosslinked. This combination can yield a material that possesses both the self-healing capabilities of the supramolecular network and the mechanical stability of the covalent network. mdpi.com

Dynamic Covalent Chemistry : Utilizing reversible covalent bonds, such as Schiff base linkages formed between aldehyde and amine groups, can create robust yet self-healing hydrogels. frontiersin.org These dynamic covalent networks can reform after being broken, providing a self-healing mechanism within a covalently bonded structure. frontiersin.org

Thixotropic Properties of Sebacate-Based Hydrogels

Role in High-Performance Materials

Sodium hydrogen sebacate, and more broadly sebacate salts and esters derived from sebacic acid, play a crucial role as precursors and additives in the formulation of various high-performance materials. Their contribution ranges from forming the backbone of advanced polymers to acting as key intermediates in the synthesis of specialized industrial fluids.

Enhancement of Mechanical Durability in Plastics and Fibers

While this compound is not typically added directly to plastics and fibers to enhance durability, its parent compound, sebacic acid, is a fundamental monomer in the synthesis of polymers known for their specific mechanical properties. The resulting polyamides and polyesters exhibit characteristics that are vital for high-performance applications.

Short-chain diaminopentane, when condensed with bio-based sebacic acid, can produce polyamides with mechanical strength comparable to petrochemical-based PA 6 and PA 6.6, but with a lower specific density. d-nb.info One of the most notable polymers derived from sebacic acid is poly(glycerol sebacate) (PGS), a tough biodegradable elastomer created through the polycondensation of glycerol and sebacic acid. eur.nlacs.org This thermoset polymer forms a three-dimensional network of random coils, giving it a rubber-like elasticity ideal for applications in dynamic mechanical environments, such as cardiovascular systems. acs.org The mechanical properties of PGS can be tuned by altering the curing time, which controls the degree of cross-linking. acs.org

The inherent properties of sebacate-derived polymers can be further enhanced through the creation of composites. For instance, reinforcing biopolyamide 10.10 with hemp fibers has been shown to improve mechanical properties, with studies indicating good fiber-matrix adhesion. d-nb.info Similarly, nanocomposites made from PGS and bioactive nanosilicates demonstrate significantly improved mechanical strength and toughness while retaining their elastomeric qualities. tamu.edu The addition of 15% nanosilicates to PGS can result in an over 11-fold increase in toughness. tamu.edu These composites are being explored for demanding applications like bone tissue engineering. tamu.edu

Polymer SystemMonomers/ComponentsKey Mechanical Characteristics
Bio-Polyamide Diaminopentane, Sebacic AcidComparable mechanical strength to PA 6, lower specific density. d-nb.info
Poly(glycerol sebacate) (PGS) Glycerol, Sebacic AcidTough, flexible, rubber-like elasticity. eur.nlacs.org
PGS-Nanosilicate Composite PGS, 2D NanosilicatesHighly elastomeric, mechanically stiff, increased toughness. tamu.edu
Biopolyamide-Fiber Composite Biopolyamide 10.10, Hemp FibersGood fiber-matrix adhesion, improved mechanical properties. d-nb.info

Chemical Intermediates in Specialized Lubricants and Greases

Sebacic acid and its salt derivatives, like sodium sebacate, are vital chemical intermediates in the production of high-performance lubricants and greases. atamankimya.com Sebacic acid is a raw material for producing sebacate diesters, such as diisopropyl sebacate and dibutyl sebacate, which are used as base oils for lubricants intended for demanding conditions. These high-performance lubricants are found in automotive applications, aerospace turbines, and high-reliability industrial hydraulic and compressor systems.

Disodium (B8443419) sebacate (DSS), a salt derived from sebacic acid, is utilized as a corrosion inhibitor in lubricants and metalworking fluids. lubesngreases.comcofcointernational.com Its inclusion helps to enhance the antirust properties of lubricating oils on metals. atamankimya.comcofcointernational.com Furthermore, DSS is approved for use in greases where incidental food contact may occur. lubesngreases.com In the manufacturing of lithium complex greases, sebacic acid has been shown to be a viable alternative to azelaic acid, facilitating the greasemaking process and resulting in greases with very similar physical and wear properties. lubesngreases.com

Application AreaSebacate DerivativeFunction
High-Performance Lubricants Sebacate Diesters (e.g., DOS, DBS)Base oil for automotive, aerospace, and industrial lubricants.
Metalworking Fluids Disodium SebacateCorrosion inhibitor. lubesngreases.com
Complex Greases Sebacic Acid / Disodium SebacateComplexing agent, corrosion inhibitor. atamankimya.comlubesngreases.com
Hydraulic Fluids Sebacic Acid / DerivativesComponent in fluid formulation. atamankimya.com

Corrosion Inhibition Mechanisms

Sebacate salts, including sodium sebacate, are recognized as effective and environmentally friendlier corrosion inhibitors, particularly for protecting metals in aqueous and coolant systems. Their mechanism of action involves complex interactions at the metal-solution interface, leading to the formation of a protective barrier.

Role of Sebacate Salts in Metal Protection

Disodium sebacate is widely used as a corrosion inhibitor in various industrial applications. A primary application is in antifreeze coolant fluids for automotive, truck, and aircraft engines, where it provides efficient protection for all metals commonly used in cooling systems, including cast iron, aluminum, and copper alloys. google.comomanchem.com It is often used in glycol-based antifreeze formulations at concentrations typically between 1% and 3% by weight and can be combined with other additives like sodium metasilicate (B1246114) or benzotriazole (B28993) to enhance protection. google.com

The protective action of sebacate salts is effective for a range of metals. Studies have demonstrated its efficacy on low-carbon steel, hot-dip galvanized (HDG) steel, and aluminum. mdpi.commdpi.comumons.ac.be When used in coatings, sebacate acts as an efficient organic molecule for enhancing the corrosion resistance of steel. mdpi.com For example, in near-neutral saline solutions, disodium sebacate has shown an inhibition efficiency of 98% for mild steel. mdpi.com It is also used as a corrosion inhibitor in metalworking fluids and can be incorporated into layered double hydroxide (B78521) (LDH) pigments, which can then be added to coatings to provide "smart" corrosion protection through the gradual release of the inhibitor in the presence of aggressive ions like chlorides. mdpi.commdpi.com

ApplicationProtected Metal(s)Typical Formulation
Engine Coolants (Antifreeze) Aluminum, Cast Iron, Copper, Solder AlloysGlycol-based solution with 1-3 wt.% sodium sebacate. google.comomanchem.com
Organic Coated Steel Mild Steel, Low Carbon SteelAdditive in acrylic coatings (e.g., 1 wt.%). mdpi.comresearchgate.net
Metalworking Fluids Various MetalsAdditive to fluid formulation. lubesngreases.com
Hot-Dip Galvanized (HDG) Steel ZincUsed in 0.1 M NaCl solution for testing. umons.ac.be

Chemical Interactions at Metal-Solution Interfaces

The corrosion inhibition mechanism of sebacate is primarily classified as anodic, meaning it interferes with the metal dissolution process. mdpi.com The process begins with the adsorption of sebacate anions onto the metal surface. mdpi.com This interaction is not merely a simple physical layer but involves distinct chemical processes at the interface between the metal and the corrosive solution. researchgate.netrsc.org

In near-neutral conditions, sebacates target localized defects within the passive oxide layer that naturally forms on metals like steel. mdpi.com The protective action is attributed to the sealing of these defects through the formation of weakly soluble ferric (Fe(III)) compounds. mdpi.com The presence of dissolved oxygen facilitates the conversion of anodically generated, soluble Fe(II) ions into the more stable and protective Fe(III) state, which then complexes with the sebacate. mdpi.com

The dicarboxylate structure of the sebacate molecule (having two carboxyl groups, COO⁻) is crucial to its function. This structure allows for a bidentate bridging coordination, where each oxygen atom of a carboxyl group can bond with two different metal cations, or one metal cation can interact with both oxygen atoms. umons.ac.beunitn.it On galvanized steel, this interaction leads to the formation of a whitish, three-dimensional, needle-shaped layer composed of zinc carboxylates and zinc corrosion products, which acts as a barrier against corrosive species. umons.ac.be The effectiveness of carboxylates as corrosion inhibitors is often linked to the length of their hydrocarbon chain, which contributes to the formation of a hydrophobic protective layer upon interaction with the metal substrate. unitn.it This entire process occurs within the electrical double layer, where the electric field influences the adsorption of molecules onto the surface. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization Techniques in Sebacate Research

Molecular Weight and Polydispersity Determination

Determining the molecular weight and its distribution is critical, particularly for polymeric materials derived from sebacate (B1225510) monomers.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight and polydispersity of polymeric materials. wikipedia.org The method separates molecules based on their hydrodynamic volume, with larger molecules eluting from the chromatography column faster than smaller ones. wikipedia.org While GPC is primarily applied to polymers, its use in sebacate research is crucial for characterizing sebacate-based polymers like poly(glycerol sebacate) (PGS).

In the context of sebacate research, GPC is employed to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. malvernpanalytical.com4spe.org A PDI value of 1.0 indicates a perfectly uniform, or monodisperse, sample, while higher values signify a broader distribution of molecular weights. malvernpanalytical.com

Research on poly(glycerol sebacate) (PGS) and its analogues demonstrates the utility of GPC. For instance, in the synthesis of a poly(sebacoyl diglyceride) (PSeD) polymer, a PGS analogue, GPC analysis revealed a number-average molecular weight (Mn) of 16.6 kDa with a low PDI of 2.5 under optimal conditions. mdpi.com This indicates a relatively uniform polymer chain length. mdpi.com GPC is also used to monitor the effects of purification techniques; fractional precipitation has been used to isolate pre-PGS chains with higher molecular weight and to reduce the PDI, resulting in a more uniform product. mdpi.com

Table 1: GPC Analysis Data for Sebacate-Based Polymers

Polymer Sample Number Average Molecular Weight (Mn) Polydispersity Index (PDI or Đ) Research Context Source

This table illustrates typical data obtained from GPC analysis in sebacate polymer research.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is essential for elucidating the chemical bonding and conformational structure of molecules.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and probing the conformational details of sebacate compounds. acs.orgekb.eg The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

In studies of sebacate salts, FTIR provides critical information about the coordination of the carboxylate groups with metal ions and the conformation of the hydrocarbon chain. mdpi.com A comparison between the FTIR spectra of sodium sebacate and calcium sebacate reveals significant differences. mdpi.com The spectrum for calcium sebacate suggests that the sebacate molecules adopt a straight "all-trans" conformation, leading to a bis-bidentate chelating and bridging coordination with the calcium ions. mdpi.com Conversely, the FTIR spectrum for sodium sebacate indicates a more ionic interaction between the sodium ions and the carboxyl groups, suggesting a different molecular packing and conformation. mdpi.com

For sebacate-based polyesters, FTIR is used to confirm the formation of ester linkages and to monitor the consumption of hydroxyl and carboxylic acid groups during polymerization. ekb.eg The presence of characteristic peaks, such as the C=O stretching of the ester group and the disappearance of the broad O-H band from the carboxylic acid, confirms a successful reaction. ekb.egresearchgate.net

Table 2: Key FTIR Bands for Analysis of Sebacate Compounds

Wavenumber (cm⁻¹) Vibration Type Significance in Sebacate Analysis Source
~1735 cm⁻¹ C=O Stretch (Ester) Confirmation of ester bond formation in sebacate polyesters. researchgate.net
1500 - 1400 cm⁻¹ Carboxylate (COO⁻) Stretch Provides information on metal-carboxylate coordination and conformation. Differences in this region distinguish between sebacate salts like sodium and calcium sebacate. mdpi.com

This table summarizes important FTIR absorption frequencies used to characterize the chemical structure of sebacate derivatives.

Thermal Analysis Methods

Thermal analysis techniques are employed to measure the changes in physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This technique is invaluable for determining the thermal stability, decomposition temperatures, and composition of materials like sodium hydrogen sebacate and its derivatives. openaccessjournals.cometamu.edu The resulting plot of mass versus temperature, known as a thermogram, shows at which temperatures the material degrades or loses components like water. openaccessjournals.com

TGA studies on sebacate salts have been used to assess their hydration states and thermal stability. mdpi.com Analysis of sodium sebacate reveals that it is thermally stable and shows no significant weight loss before its complete combustion, which indicates that it crystallizes as an anhydrous salt. mdpi.com In contrast, the TGA curve for calcium sebacate shows a distinct weight loss of approximately 7% before combustion, corresponding to the loss of a single water molecule from its hydrated crystal structure. mdpi.com For sebacate-based polymers, TGA is used to determine their decomposition temperature, a critical factor for processing and application. Research has shown that certain sebacate-based elastomers exhibit thermal stability up to 220 °C. researchgate.net

Table 3: TGA Findings for Sodium and Calcium Sebacate

Compound Initial Weight Loss Event Interpretation Thermal Stability Source
Sodium Sebacate None before combustion Anhydrous structure Stable until combustion mdpi.com

This table compares the thermal behavior of sodium sebacate and calcium sebacate as determined by TGA.

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the surface topography, morphology, and microstructure of materials at the micro- and nanoscale.

In sebacate research, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly used. SEM provides high-resolution images of a sample's surface, revealing details about its texture and crystal habit. Studies have used SEM to characterize the morphology of sodium sebacate, which appears to be composed of small needles. mdpi.com This needle-like morphology can be prone to strong preferential orientation, which can impact the analysis by other techniques like X-ray diffraction. mdpi.com

TEM is used to observe the size, shape, and internal structure of materials at an even higher resolution. It is particularly useful for characterizing nanoparticles. For example, TEM has been used to confirm the spherical shape and monomodal size distribution of nanoparticles made from poly(glycerol sebacate) (PGS), with average particle sizes measured around 121-124 nm. mdpi.com

Table 4: Morphological Features of Sebacate Materials via Microscopy

Material Technique Observed Morphology Significance Source
Sodium Sebacate SEM Small needles Explains potential for preferred orientation in bulk analysis. mdpi.com

This table outlines morphological characteristics of different sebacate-based materials as observed through electron microscopy techniques.

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Sodium sebacate
Calcium sebacate
Sebacic acid
Poly(glycerol sebacate) (PGS)
Poly(sebacoyl diglyceride) (PSeD)
Calcium chloride
Sodium hydroxide (B78521)
Carbonyl
Ester
Carboxylic Acid

Scanning Electron Microscopy (SEM) for Surface and Microstructure

Scanning Electron Microscopy (SEM) is a powerful high-resolution imaging technique used to investigate the surface topography and microstructure of materials. lucideon.com In the context of this compound, which typically exists as a crystalline powder, SEM analysis provides critical insights into its physical characteristics. The technique utilizes a focused beam of electrons to scan the sample's surface, generating signals that reveal detailed information about its morphology. wzr-ceramic.de

SEM offers significantly higher magnification (up to ~300,000x) and greater depth of field compared to traditional optical microscopy, resulting in an almost three-dimensional appearance of the sample. lucideon.comwzr-ceramic.de This capability is indispensable for characterizing the key attributes of this compound particles.

Key applications of SEM in analyzing this compound include:

Particle Size and Shape: SEM images allow for the direct visualization and measurement of individual crystal dimensions and shapes. This is crucial for understanding how the material might behave in various applications, such as formulations or as a reactant in polymerization.

Surface Morphology: The technique reveals fine details of the particle surface, such as texture, smoothness, or the presence of any surface defects. mdpi.com High-resolution imaging can highlight surface roughness and grain boundaries.

Agglomeration State: SEM imaging can determine whether the particles exist individually or as aggregates, which influences properties like flowability and dissolution rate.

Porosity: The presence of pores on the particle surface can be identified, which is important for understanding the material's surface area and potential as an adsorbent or in controlled-release systems.

Elemental Composition: When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can perform elemental analysis. lucideon.com This confirms the presence of sodium, carbon, and oxygen in the compound and can detect any elemental impurities. wzr-ceramic.de

The data below summarizes the types of information obtainable from SEM analysis of a solid chemical compound like this compound.

Table 1: Information Derived from SEM Analysis of this compound

ParameterDescriptionSignificance
MorphologyVisual assessment of the shape and structure of the crystalline particles (e.g., needle-like, plate-like, irregular).Impacts bulk density, flow properties, and reactivity.
Particle Size DistributionStatistical analysis of the range and average size of the particles from multiple images. Crucial for quality control, consistency, and performance in formulations.
Surface TopographyDetailed examination of surface features, including texture, roughness, and defects. mdpi.comAffects inter-particle friction, surface area, and interaction with other substances.
Elemental Analysis (with EDX)Identification and quantification of the elements present on the sample's surface. lucideon.comConfirms chemical identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the molecular structure of chemical compounds. ebsco.comlibretexts.org It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field. ebsco.com The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for unambiguous structural elucidation. mdpi.com

For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular structure. The molecule's symmetry provides a distinct spectral signature. The sebacate backbone consists of a ten-carbon chain, and due to the plane of symmetry in the sebacate dianion, chemically equivalent carbons and protons will have the same chemical shift, simplifying the spectrum. In this compound, the presence of one carboxylic acid group and one carboxylate group breaks this symmetry, leading to a more complex but highly informative spectrum.

Insights from NMR analysis of this compound:

¹H NMR: The proton NMR spectrum would show characteristic signals for the methylene (B1212753) (–CH₂–) groups in the aliphatic chain. The protons closer to the electron-withdrawing carboxylic acid and carboxylate groups would appear at a lower field (higher ppm value) compared to those in the center of the chain. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for confirming the carbon backbone. mdpi.com It would display distinct signals for the carbonyl carbons (C=O) of the acid and carboxylate groups, as well as separate signals for each unique methylene carbon along the chain. The chemical shifts provide direct evidence of the connectivity of atoms. libretexts.org

The following table outlines the predicted NMR data for the sebacate moiety, which forms the core of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Sebacate Moiety

Atom Position (Sebacate Chain)¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
C1, C10 (Carbonyl)N/A~175-185
C2, C9 (α-CH₂)~2.2 - 2.4 (triplet)~34 - 36
C3, C8 (β-CH₂)~1.5 - 1.7 (multiplet)~28 - 30
C4, C7 (γ-CH₂)~1.2 - 1.4 (multiplet)~24 - 26
C5, C6 (δ-CH₂)~1.2 - 1.4 (multiplet)~24 - 26
Note: Actual shifts for this compound will vary based on solvent and the electronic difference between the -COOH and -COONa groups.

In research on sebacate-derived polymers, such as poly(glycerol sebacate) (PGS), NMR is used to analyze the polymer microstructure and confirm the completion of polymerization reactions. mdpi.comresearchgate.net It helps to identify the ester linkages formed between the sebacic acid monomer and the polyol (e.g., glycerol). researchgate.net

Rheological Characterization of Sebacate-Derived Polymeric Systems

Rheology is the study of the flow and deformation of matter. Rheological characterization is critical for understanding and predicting the processing behavior and end-use performance of polymeric materials. mdpi.com While this compound itself is a simple salt, it serves as a monomer or precursor for producing sebacate-based polyesters and other polymers. The incorporation of the flexible ten-carbon sebacate unit into a polymer backbone significantly influences its rheological properties.

Rheological studies on sebacate-derived polymeric systems, often conducted on polymer melts or solutions, provide information on viscosity, viscoelasticity, and processability. mdpi.com Key parameters measured include:

Viscosity (η): A measure of a fluid's resistance to flow. For polymer melts, viscosity is highly dependent on temperature and shear rate. The long, flexible sebacate chain can lower the melt viscosity compared to polymers made with shorter, more rigid diacids, potentially improving processability.

Storage Modulus (G'): Represents the elastic component of a viscoelastic material. It quantifies the energy stored and recovered per cycle of deformation and is related to the polymer's ability to recover its shape. mdpi.com

Loss Modulus (G''): Represents the viscous component. It quantifies the energy dissipated as heat per cycle and is related to the polymer's ability to flow. mdpi.com

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). It indicates whether a material is predominantly elastic (tan δ < 1), viscous (tan δ > 1), or at a transition point (e.g., gel point).

These parameters are crucial in the development of materials like poly(glycerol sebacate), a biocompatible elastomer used in tissue engineering. mdpi.com The rheological properties dictate how the pre-polymer can be processed (e.g., via molding or 3D printing) and determine the mechanical characteristics of the final cross-linked elastomer. mdpi.com

Table 3: Key Rheological Parameters for Sebacate-Derived Polymeric Systems

ParameterSymbolDescriptionSignificance in Sebacate Polymers
Complex Viscosityη*A measure of a material's overall resistance to flow under oscillatory shear.Indicates ease of processing (e.g., extrusion, molding). The flexible sebacate chain generally contributes to lower viscosity.
Storage ModulusG'The elastic (solid-like) response of the material. mdpi.comRelates to the stiffness and shape-retention of the final polymer product (e.g., an elastomer).
Loss ModulusG''The viscous (liquid-like) response of the material. mdpi.comRelates to the material's ability to dampen energy and its tendency to flow under stress.
Tan Deltatan δThe ratio G''/G', indicating the degree of viscoelasticity.Helps identify the gel point during cross-linking and describes the damping properties of the final material.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Sebacate (B1225510) Crystal Structures

The precise crystal structure of sodium hydrogen sebacate remains an area of active investigation. researchgate.net Despite numerous attempts to crystallize and analyze the compound using X-ray powder diffraction, a definitive crystal structure has not yet been solved. mdpi.comresearchgate.net This difficulty suggests complex packing or polymorphism that challenges current analytical techniques.

However, molecular modeling and structural analysis have been successfully applied to closely related divalent sebacate salts, such as calcium sebacate and magnesium sebacate, providing valuable comparative insights. researchgate.netresearchgate.net

Calcium Sebacate: The crystal structure of calcium sebacate was solved using simulated annealing from X-ray powder diffraction data. researchgate.netresearchgate.net In this structure, calcium ions form layers that are interconnected by sebacate molecules in a straight "all-trans" conformation. researchgate.net This linear arrangement of the sebacate chain is also supported by Fourier-transform infrared spectroscopy (FTIR) data. researchgate.netresearchgate.net The calcium layers are bent by 10.65° relative to the plane of the sebacate chains, and water molecules are found caged within these layers. researchgate.netresearchgate.net

Magnesium Sebacate: The structure of bis-aqua-sebacato magnesium, Mg(C₁₀H₁₆O₄)(H₂O)₂, was solved ab initio from powder X-ray diffraction data. researchgate.net It crystallizes in the monoclinic space group P2₁/c and consists of double sheets of magnesium-centered octahedra linked by hydrogen bonds and bridged by sebacate anions, forming a three-dimensional metal-organic framework. researchgate.net

For sodium sebacate, while a full crystal structure is elusive, FTIR spectroscopy suggests that the interaction between the sodium ion and the carboxylate groups is primarily ionic in nature. mdpi.comresearchgate.net This contrasts with the more complex bis-bidentate chelating and bridging configuration observed in calcium sebacate. researchgate.net

Table 1: Comparison of Modeled Sebacate Salt Crystal Features

Feature Sodium Sebacate Calcium Sebacate Magnesium Sebacate (dihydrate)
Crystal Structure Unsolved Solved via Simulated Annealing Solved ab initio
Metal-Carboxylate Interaction Ionic (indicated by FTIR) Bis-bidentate chelating and bridging Bridging anions in a 3D framework
Sebacate Chain Conformation Not determined "All-trans" (straight) Bridging
Hydration State Anhydrous Monohydrate (water in layers) Dihydrate

Computational Analysis of Intermolecular Interactions, including Hydrogen Bonding

Computational chemistry methods are essential for analyzing the complex network of intermolecular interactions that govern the properties of sebacate compounds. These interactions include ionic bonds, hydrogen bonds, and weaker van der Waals forces.

Key computational techniques used to study these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. nih.govresearchgate.net QTAIM can be used to estimate the energies of hydrogen bonds and other noncovalent interactions. nih.gov

Noncovalent Interaction (NCI) Plots: NCI analysis is a visualization technique that highlights regions of noncovalent interactions in real space, helping to identify and characterize weak interactions like hydrogen bonds and van der Waals contacts. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry and interaction energies between molecules. nih.govunimed.ac.id Periodic DFT calculations, for instance, can be used to compare the relative energies of different polymorphic forms of a crystal, which arise from different arrangements of intermolecular contacts. nih.gov

In the context of sebacates, FTIR spectroscopy has provided experimental evidence of the types of interactions present. For sodium sebacate, the data points to a strong ionic interaction between the Na⁺ ion and the COO⁻ groups of the sebacate anion. researchgate.net For hydrated salts like magnesium sebacate dihydrate, computational analysis would be crucial to quantify the hydrogen bonding network involving the water molecules and the carboxylate groups, which plays a significant role in stabilizing the crystal structure. researchgate.net The study of intermolecular interactions is also fundamental in understanding the behavior of sebacate-based polymers, where interactions between polymer chains dictate the material's bulk properties. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties. purdue.eduwikipedia.org These ab initio methods solve the electronic Schrödinger equation from first principles, using only physical constants as input. wikipedia.org

Common methods include:

Hartree-Fock (HF) Method: A foundational ab initio method that provides a starting point for more advanced calculations. wikipedia.org

Post-Hartree-Fock Methods: These include techniques like Møller-Plesset perturbation theory (MP) and coupled cluster (CC) theory, which systematically improve upon the HF method by including electron correlation effects. wikipedia.org

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost. wikipedia.org

For this compound, quantum chemical calculations can be used to:

Determine the distribution of electron density and electrostatic potential in the sebacate anion.

Calculate key properties such as ionization potential and electron affinity. nih.gov

Analyze the nature of the chemical bonding, confirming the ionic character of the interaction between the sodium cation and the carboxylate group.

Simulate theoretical spectra (e.g., IR, Raman) to aid in the interpretation of experimental data.

While specific studies on this compound are not prominent in the literature, the principles have been extensively applied to other systems. For example, calculations on simple molecules like NaH have been used to determine ground state energy curves and other electronic properties. purdue.edu The combination of high-level quantum chemical calculations with spectroscopic experiments has proven to be a powerful approach for elucidating the electronic structure of complex organic molecules. nih.gov

Reaction Kinetics and Thermodynamic Modeling of Sebacate Transformations

Understanding the kinetics and thermodynamics of chemical transformations is crucial for controlling reaction outcomes and optimizing process conditions. doe.govwikipedia.org Thermodynamic modeling helps determine the feasibility of a reaction by calculating the change in Gibbs free energy (ΔG), while kinetic modeling describes the rate at which the reaction proceeds and the pathway it follows. numberanalytics.com

A key transformation involving a sebacate precursor is the polycondensation reaction between sebacic acid and glycerol (B35011) to form poly(glycerol sebacate) (PGS). frontiersin.org

Kinetic Modeling: A kinetic model for this polycondensation has been developed based on data from infrared (IR) spectroscopy. frontiersin.org This model allowed for the determination of the Arrhenius equation parameters over a temperature range of 130°C to 170°C, providing a quantitative description of how temperature affects the reaction rate. frontiersin.org

These models distinguish between kinetic and thermodynamic control. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy). wikipedia.org For polymerization, controlling reaction conditions like temperature and time allows for manipulation of the final product's molecular weight and structure. wikipedia.org

Table 2: Modeling Approaches for Chemical Transformations

Modeling Type Focus Key Parameters Application to Sebacates
Thermodynamic Modeling Reaction feasibility, equilibrium position, final product stability. Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS). Predicting equilibrium in PGS synthesis. doe.gov
Kinetic Modeling Reaction rate, reaction pathway, influence of conditions. Activation Energy (Ea), Rate Constants (k), Arrhenius Parameters. Modeling the rate of polycondensation of sebacic acid and glycerol. frontiersin.org

Simulation of Polymerization Mechanisms and Architectures

Computational simulations are invaluable for investigating the mechanisms of polymerization and predicting the final architecture of polymers derived from sebacate precursors. These simulations provide a molecular-level view that connects synthesis conditions to material properties.

Poly(glycerol sebacate) (PGS) Synthesis: The conventional synthesis of PGS involves the polycondensation of sebacic acid and glycerol. mdpi.com This process creates a crosslinked polyester (B1180765) elastomer. Simulations can model the two main stages: the initial prepolymerization to form linear or oligomeric chains, and the subsequent curing step where crosslinks are formed. mdpi.com

Molecular Simulation of Polymer Function: Molecular dynamics simulations have been used to study the drug delivery mechanisms of PGS. nih.gov By calculating free energy properties, these simulations can characterize the encapsulation of drug molecules within the polymer matrix and their subsequent release into an aqueous environment. The simulations show that PGS can accommodate both hydrophobic and hydrophilic molecules due to its distinct regions, and that the binding energies allow for the eventual release of the cargo. nih.gov

Monte Carlo Simulations: Monte Carlo methods are powerful tools for simulating polymerization processes. researchgate.net They can be used to predict the evolution of the chain length distribution, the degree of branching, and the average molecular weight of the resulting polymer under various reaction conditions. researchgate.net These simulations can account for all relevant mechanistic steps, including initiation, propagation, and termination. researchgate.net

By simulating how changes in reactant ratios, temperature, or catalysts affect the polymerization process, researchers can rationally design synthetic strategies to achieve desired polymer architectures and properties. frontiersin.orgscielo.br

Environmental and Sustainable Chemistry Perspectives

Utilization of Renewable Biomass Feedstocks (Castor Oil)

The primary and most traditional feedstock for the production of sebacic acid, the precursor to sodium hydrogen sebacate (B1225510), is castor oil. chemceed.comchemondis.comataman-chemicals.com Castor oil is a vegetable oil obtained from the seeds of the Ricinus communis plant, making it a bio-based and renewable raw material. sulzer.com This reliance on a renewable resource is a significant advantage in an era focused on reducing dependence on finite fossil fuels. researchgate.netpolymerupdate.com The global market for sebacic acid is heavily reliant on castor oil, with a significant portion of production centered in countries with large castor crops like China and India. polymerupdate.comkingsresearch.com

The synthesis of sebacic acid from castor oil typically involves the cleavage of ricinoleic acid, the main component of castor oil. chemceed.comataman-chemicals.compenpet.com This process, often achieved through alkali fusion at high temperatures, yields sebacic acid and other byproducts. chemceed.comeai.in The use of castor oil is considered a "greener" and more cost-competitive method compared to synthesis from other precursors like phenols and cresols. chemceed.com The growing demand for sustainable and eco-friendly materials has further solidified castor oil's position as a key feedstock. kingsresearch.com

Research continues to explore and optimize the conversion of castor oil and its derivatives into sebacic acid. Studies have investigated the use of various forms of the feedstock, including methyl ricinoleate (B1264116) and sodium ricinoleate, to maximize the yield of sebacic acid. researchgate.net The versatility of castor oil allows for its use in producing a wide array of oleochemicals, with sebacic acid being a prominent example due to its application in high-performance biopolymers. eai.in

Green Chemistry Approaches in Sebacic Acid and Sebacate Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for producing sebacic acid and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Processes

A significant advancement in green chemistry for sebacic acid production is the development of solvent-free processes. Traditional methods often utilize thinning agents like phenol (B47542), which are harmful to the environment and difficult to separate from the wastewater. sulzer.comnih.gov To address this, researchers have developed solid-phase cleavage of sodium ricinoleate in a tubular furnace, eliminating the need for a thinning agent. nih.gov This process has been optimized for parameters such as catalyst type, reactant ratios, temperature, and pressure to achieve high yields of sebacic acid. nih.gov

Another approach involves the use of microwave irradiation with an environmentally friendly and recyclable solvent like liquid paraffin. researchgate.net This method has been shown to produce high yields of sebacic acid under optimized conditions. researchgate.net Furthermore, the synthesis of certain sebacate-based polymers, such as poly(glycerol sebacate) (PGS), is often conducted under solvent-free conditions. mdpi.com The polycondensation reaction between hexamethylenediamine (B150038) and sebacic acid to form nylon 6,10 can also be carried out in a solvent-free environment at elevated temperatures.

Reduction of Byproduct Formation

Minimizing the formation of unwanted byproducts is a key goal in the green production of sebacic acid. The traditional alkali fusion of castor oil produces byproducts that require separation and disposal. researchgate.net Research has focused on optimizing reaction conditions and catalysts to improve the selectivity towards sebacic acid. For instance, the use of specific catalysts like iron oxide (Fe2O3) in solid-phase cleavage helps to oxidize intermediate aldehydes to form more sebacic acid, thereby inhibiting the formation of other compounds. nih.gov

Microbial production of sebacic acid from plant oil-derived sources presents another promising green route. researchgate.netrsc.org Genetically engineered yeast, such as Candida tropicalis, have been developed to produce sebacic acid with high yields and productivity. researchgate.netrsc.org This biotransformation process can overcome challenges associated with traditional chemical synthesis, such as high temperatures and the formation of harsh byproducts. researchgate.net The microbial process can also achieve high purity of the final product through methods like acid precipitation and recrystallization. researchgate.netrsc.org Additionally, innovative liquid-liquid extraction techniques have been developed to recover and reuse substances like phenol from wastewater, creating a more circular and sustainable process. sulzer.com

Biodegradability of Sebacate-Based Materials in the Context of Sustainable Materials Science

A significant driver for the use of sebacic acid and its derivatives is the biodegradability of the materials produced from them. solechem.eu This property is crucial for developing sustainable materials that can help mitigate the environmental problems associated with non-biodegradable plastics.

Sebacate-based polyesters are a prominent class of biodegradable polymers. These materials are synthesized from sebacic acid and various polyols, and their properties can be tailored by adjusting the monomers and their stoichiometric ratios. nih.gov For example, poly(polyol sebacates) (PPS) are a family of synthetic biodegradable polymers that degrade into metabolites endogenous to the human body. nih.gov The degradation rates of these polymers can be controlled, making them suitable for various applications. nih.gov

Poly(glycerol sebacate) (PGS) is another well-studied biodegradable elastomer that degrades primarily through surface erosion via hydrolysis of its ester linkages. sigmaaldrich.com Its degradation products, glycerol (B35011) and sebacic acid, are natural metabolites. sigmaaldrich.com The biodegradability of sebacate esters has been demonstrated in various studies, highlighting their potential as environmentally friendly lubricants and plasticizers. researchgate.net The development of biodegradable polymers from renewable resources like castor oil is a key aspect of sustainable materials science, with sebacic acid playing a central role in the creation of these eco-friendly materials. eai.insolechem.eu

Future Research Directions and Emerging Paradigms in Sebacate Chemistry

The field of sebacate (B1225510) chemistry is undergoing a significant transformation, driven by the pursuit of advanced materials with tailored functionalities and a strong emphasis on sustainable chemical practices. Researchers are exploring beyond the conventional applications of sebacates, venturing into novel synthetic strategies, intricate supramolecular engineering, and sophisticated analytical techniques. The convergence of computational design with experimental synthesis is accelerating the discovery of new materials, while the inherent biocompatibility and biodegradability of sebacates are positioning them as key players in the development of sustainable technologies. This section outlines the emerging research frontiers that are shaping the future of sebacate-based science.

Q & A

Q. What are the standard laboratory synthesis methods for sodium hydrogen sebacate, and how do reaction conditions influence yield?

this compound is typically synthesized via partial neutralization of sebacic acid with sodium hydroxide. For example, describes the alkaline oxidative cleavage of ricinoleic acid to produce disodium sebacate, which is then acidulated to form sebacic acid. Adjusting pH during partial neutralization (e.g., ~pH 7–8) and controlling reaction temperatures (180–270°C) are critical for optimizing yield and purity . further highlights esterification strategies, where stoichiometric ratios of reactants (e.g., sebacic acid to sodium hydroxide) and solvent selection (e.g., di-n-butyl ether) directly impact monoester/diester ratios and final yields (50–65%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profiles (e.g., weight loss at 200–400°C, as shown in for sodium sebacate) .
  • Differential Scanning Calorimetry (DSC): For identifying melting points and phase transitions (e.g., melting at 34–36°C in ) .
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR resolves ester/acid proton signals, confirming monoester formation .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (carboxylic acid O-H) validate functional groups .

Q. How can researchers ensure reproducibility in this compound synthesis?

Documenting precise reaction parameters (e.g., molar ratios, pH, solvent purity) and adhering to protocols like those in (e.g., reflux conditions, distillation pressures) is critical. Cross-referencing with peer-reviewed methodologies (e.g., TGA calibration in ) and reporting deviations (e.g., impurity thresholds) enhances reproducibility .

Advanced Research Questions

Q. What contradictions exist in thermal decomposition data for this compound, and how can they be resolved?

shows TGA curves for sodium sebacate (red line) with decomposition onset at ~250°C, while calcium sebacate (black line) degrades at ~300°C. Discrepancies may arise from cation-anion interactions or sample crystallinity. Researchers should replicate experiments under identical conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) and use complementary techniques like XRD ( ) to correlate thermal stability with crystal structure .

Q. How does this compound influence polymer matrix properties in biodegradable polyesters?

demonstrates its incorporation into poly(butylene succinate-co-butylene sebacate) (PBSu-co-PBSe) copolymers. The sebacate moiety enhances chain flexibility, reducing glass transition temperatures (Tg) and improving enzymatic degradation rates. Researchers should optimize monomer ratios (e.g., 10–30% sebacate) and use DSC/XRD to monitor crystallinity changes .

Q. What methodological challenges arise when using this compound in electrochemical sensors?

As a plasticizer in ion-selective membranes ( ), this compound can leach over time, altering sensor selectivity. Advanced studies should employ long-term stability tests (e.g., cyclic voltammetry over 30 days) and compare leaching rates with alternatives like bis(2-ethylhexyl) sebacate ( ) .

Q. How can computational models (e.g., QSAR) predict the environmental fate of this compound derivatives?

highlights QSAR modeling for dibutyl sebacate, predicting metabolic pathways based on log Kow and solubility. For this compound, researchers should validate models with experimental biodegradation data (e.g., OECD 301F tests) and assess hydrolysis rates at varying pH .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

  • Use chemical-resistant gloves (JIS T 8116) and eyewear (JIS T 8147) per .
  • Implement fume hoods for synthesis steps involving volatile solvents (e.g., di-n-butyl ether in ).
  • Follow OSHA guidelines for NaOH handling ( ), including emergency showers and pH-neutral disposal .

Q. How should researchers design experiments to resolve conflicting data on sebacate salt reactivity?

  • Conduct controlled comparative studies (e.g., Cu(II) vs. Na⁺ sebacate in ) using ESR/magnetic susceptibility measurements.
  • Apply factorial design to isolate variables (e.g., pH, temperature) and validate results with triplicate runs .

Q. What are the best practices for documenting this compound research for peer review?

  • Include raw TGA/DSC data () and NMR spectra () in supplementary materials.
  • Adhere to journal guidelines () for experimental reproducibility, such as detailing catalyst purity and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.